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molecular formula C10H9NO B8813186 6-Methylquinolin-7-ol

6-Methylquinolin-7-ol

Cat. No. B8813186
M. Wt: 159.18 g/mol
InChI Key: ZDMDHXWUJNMBKW-UHFFFAOYSA-N
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Patent
US05112817

Procedure details

In 50 ml of acetone were dissolved 5.04 g of diphenylmethylpiperazine and 5.5 g of epichlorohydrin, and 4.2 ml of triethylamine was then added thereto.
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1([CH:7]([N:14]2[CH2:19][CH2:18]NCC2)[C:8]2[CH:13]=[CH:12]C=CC=2)C=CC=CC=1.[CH2:20]([CH:22]1[O:24][CH2:23]1)Cl.[CH2:25](N(CC)CC)C>CC(C)=O>[OH:24][C:23]1[CH:18]=[C:19]2[C:12]([CH:13]=[CH:8][CH:7]=[N:14]2)=[CH:20][C:22]=1[CH3:25]

Inputs

Step One
Name
Quantity
5.04 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)N1CCNCC1
Name
Quantity
5.5 g
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
4.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added

Outcomes

Product
Name
Type
Smiles
OC1=C(C=C2C=CC=NC2=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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